3-(4-Butylphenyl)azetidine Hydrochloride
CAS No.:
Cat. No.: VC18373814
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20ClN |
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Molecular Weight | 225.76 g/mol |
IUPAC Name | 3-(4-butylphenyl)azetidine;hydrochloride |
Standard InChI | InChI=1S/C13H19N.ClH/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13;/h5-8,13-14H,2-4,9-10H2,1H3;1H |
Standard InChI Key | BUUBYMYJQFLXFB-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1=CC=C(C=C1)C2CNC2.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(4-Butylphenyl)azetidine hydrochloride consists of an azetidine ring (a four-membered amine-containing heterocycle) substituted at the 3-position with a 4-butylphenyl group. The hydrochloride salt forms via protonation of the azetidine nitrogen, yielding a stable crystalline solid. The molecular formula is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol .
Stereochemical Considerations
Azetidine rings exhibit restricted conformational flexibility due to their small ring size, which influences the compound’s reactivity and interactions in biological systems. The butylphenyl substituent introduces steric bulk, potentially affecting solubility and binding affinity in medicinal chemistry contexts .
Spectral Characterization
While direct spectral data for 3-(4-Butylphenyl)azetidine hydrochloride is limited, analogs such as 3-(4-bromophenyl)azetidine hydrochloride (CAS: 90561-74-3) provide reference insights :
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¹H NMR: Azetidine methylene protons typically resonate at δ 3.2–4.4 ppm, split into doublets due to geminal coupling (²J ≈ 9–10 Hz).
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¹³C NMR: The azetidine carbons appear at δ 40–60 ppm, while aromatic carbons of the butylphenyl group resonate at δ 120–140 ppm .
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IR: Stretching vibrations for the hydrochloride salt include N–H⁺ (2500–3000 cm⁻¹) and C–Cl (600–800 cm⁻¹) .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-arylazetidine derivatives often employs strategies validated in recent literature (Scheme 1) :
Route 1: Horner–Wadsworth–Emmons (HWE) Reaction
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Starting Material: N-Boc-azetidin-3-one.
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Reagents: Methyl 2-(dimethoxyphosphoryl)acetate, NaH (60% in mineral oil).
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Product: (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for aza-Michael additions .
Route 2: Aza-Michael Addition
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Substrate: (N-Boc-azetidin-3-ylidene)acetate.
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Nucleophile: 4-Butylphenethylamine or arylboronic acids.
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Conditions: DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 65°C, 4–16 hours.
Route 3: Suzuki–Miyaura Cross-Coupling
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Substrate: Brominated azetidine precursor (e.g., 3-(4-bromophenyl)azetidine).
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Reagents: Butylboronic acid, Pd(PPh₃)₄, K₂CO₃.
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Solvent: Dioxane/water (4:1), 80°C, 12 hours.
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Post-Processing: HCl treatment to form the hydrochloride salt .
Optimization Challenges
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Ring Strain: Azetidine’s 90° bond angles necessitate mild reaction conditions to prevent ring-opening.
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Steric Hindrance: The 4-butyl group slows nucleophilic attacks, requiring prolonged reaction times .
Physicochemical Properties
Experimental Data (Analog-Based Predictions)
Stability Profile
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Light Sensitivity: Stable under inert atmosphere; prolonged UV exposure causes degradation.
Hazard Class | Category | Signal Word |
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Acute Oral Toxicity | 4 (Harmful) | Warning |
Skin Irritation | 2 | Warning |
Eye Damage | 2A | Warning |
Respiratory Irritation | 3 | Warning |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, goggles, fume hood.
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First Aid: Rinse skin/eyes with water; seek medical attention if ingested .
Applications in Research
Medicinal Chemistry
Azetidine derivatives are explored as:
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Bioisosteres: Replace piperidine in drug candidates to reduce metabolic liability.
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Kinase Inhibitors: The butylphenyl group may enhance hydrophobic binding in ATP pockets .
Material Science
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Liquid Crystals: The rigid azetidine core and flexible butyl chain enable tunable mesophase behavior.
Vendor | Catalog ID | Purity | Price (1g) |
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AccelaChem | SY267284 | 95% | $895.00 |
Note: Bulk quantities require custom synthesis (4+ weeks lead time) .
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